molecular formula C12H23N B1222632 Leptacline CAS No. 5005-72-1

Leptacline

Cat. No.: B1222632
CAS No.: 5005-72-1
M. Wt: 181.32 g/mol
InChI Key: SFSYFLJDJQTPNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leptacline involves the reaction of cyclohexylmethyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of large-scale reactors and continuous flow systems to ensure efficient production. The purification process would also be scaled up, possibly using preparative high-performance liquid chromatography (HPLC) or other large-scale purification methods .

Chemical Reactions Analysis

Types of Reactions

Leptacline can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of this compound can lead to the formation of secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Scientific Research Applications

Mechanism of Action

Leptacline exerts its effects primarily through its action on the central nervous system. It is believed to stimulate respiratory centers in the brain, leading to increased respiratory rate and depth.

Comparison with Similar Compounds

Leptacline is chemically similar to various piperidine and piperazine psychostimulants. Some similar compounds include:

Uniqueness

This compound’s uniqueness lies in its specific structure, which combines a cyclohexylmethyl group with a piperidine ring. This structure imparts specific pharmacological properties, particularly its potential as a respiratory stimulant .

Properties

IUPAC Name

1-(cyclohexylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSYFLJDJQTPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5005-71-0 (hydrochloride)
Record name Leptacline [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005005721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80198196
Record name Leptacline [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5005-72-1
Record name 1-(Cyclohexylmethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5005-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leptacline [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005005721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leptacline [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEPTACLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DXM29256P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of cyclohexane (0.25 mole), piperidine (0.5 mole), water (0.5 mole) and Fe(CO)5 (0.025 mole) in 60 ml N-methylpyrrolidine and rhodium hydroxide [Rh(OH)3 ] (5×10-3 mole) were charged into a stainless steel rocking autoclave of 0.5 liter capacity. The reaction chamber was pressurized by carbon monoxide at 140 atm and heated at 170° for 3 hours. On completion of the reaction period, the pressure vessel was allowed to cool and the gases vented. The reaction mixture was taken out and scrubbed 2-3 times with water in order to remove the unreacted secondary amine, its N-formyl derivative (formed in a side reaction), and the solvent, all of which are water-soluble. The aqueous phase was extracted once with pentane. The organic phase and the pentane extract were combined and dried over sodium sulfate and fractionally distilled to yield N-hexahydrobenzylpiperidine (ca. 80% yield), the product being unequivocally identified by gas-liquid chromatographic and spectroscopic (ir, nmr) comparison with an authentic sample.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
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reactant
Reaction Step One
Name
Quantity
0.5 mol
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reactant
Reaction Step One
[Compound]
Name
Fe(CO)5
Quantity
0.025 mol
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reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0.005 mol
Type
catalyst
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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